
Plantainoside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plantainoside D est un glycoside de phénylpropanoïde isolé de diverses espèces végétales, notamment Plantago asiatica et Chirita longgangensis var. hongyao. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier dans le traitement des troubles neurodégénératifs et des maladies cardiovasculaires .
Applications De Recherche Scientifique
Plantainoside D has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and cardiovascular diseases
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Plantainoside D exerce ses effets en modulant diverses cibles et voies moléculaires. Il inhibe la libération de glutamate dans le cerveau en bloquant les canaux calciques dépendants du voltage. Cette action est associée à l’inhibition de la protéine kinase C et à la modulation de la dynamique des vésicules synaptiques . De plus, il a été démontré que this compound inhibe l’activité de la kinase IκB-β, réduisant ainsi l’inflammation et offrant des effets cardioprotecteurs .
Analyse Biochimique
Biochemical Properties
Plantainoside D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of evoked glutamate release from synaptosomes, primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the generation of reactive oxygen species (ROS) and the activation of nuclear factor-κB kinase . This impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Plantainoside D est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d’extraction implique l’utilisation de solvants tels que le méthanol et l’acétonitrile pour précipiter les protéines et autres impuretés. Le composé est ensuite purifié à l’aide de techniques chromatographiques, notamment la chromatographie liquide haute performance en phase inverse (CLHP) .
Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de matières végétales. Les plantes séchées sont broyées en une poudre fine et soumises à une extraction par solvant. L’extrait est ensuite concentré et purifié à l’aide de méthodes chromatographiques à l’échelle industrielle pour obtenir this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Plantainoside D subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, conduisant à des formes réduites du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun possédant des propriétés chimiques et biologiques uniques .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des troubles neurodégénératifs et des maladies cardiovasculaires
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
Comparaison Avec Des Composés Similaires
Plantainoside D est similaire à d’autres glycosides de phénylpropanoïde, tels que :
Icariine : Connu pour ses propriétés neuroprotectrices et cardioprotectrices.
Acide salvianolique B : Reconnaît pour ses effets anti-inflammatoires et antioxydants.
Unicité : this compound se distingue par son double rôle dans la neuroprotection et la cardioprotection. Sa capacité à inhiber à la fois la libération de glutamate et l’activité de la kinase IκB-β en fait un candidat prometteur pour le traitement des maladies neurodégénératives et cardiovasculaires .
Liste des composés similaires :
- Icariine
- Acide salvianolique B
- Génistéine
La combinaison unique de propriétés de this compound et ses applications thérapeutiques potentielles en font un composé d’un intérêt considérable dans divers domaines de la recherche scientifique.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZYUWGJNYOKHT-ZKDZFUIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
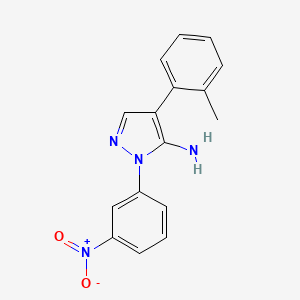
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
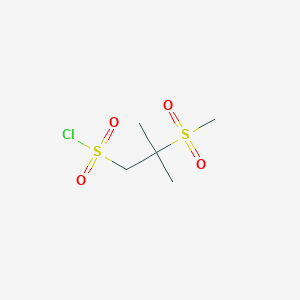
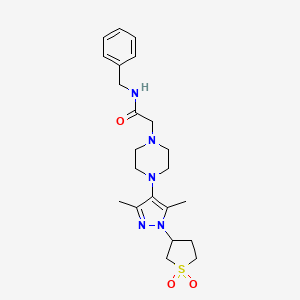
![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2506415.png)
![N-(2-{4-[methyl(propan-2-yl)amino]piperidin-1-yl}ethyl)but-2-ynamide](/img/structure/B2506417.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
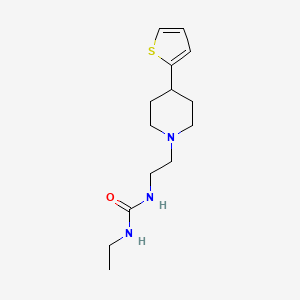
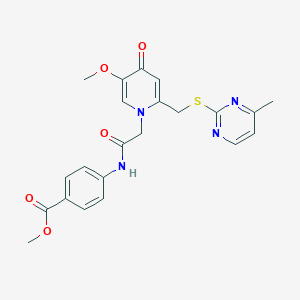
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)
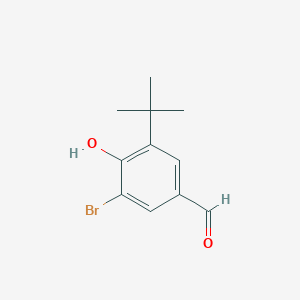
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
